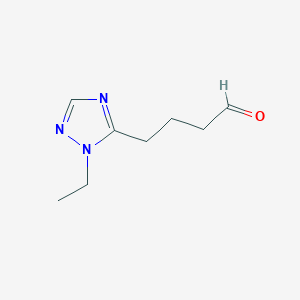
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal typically involves the formation of the triazole ring followed by the introduction of the butanal group. One common method involves the reaction of ethyl hydrazine with an appropriate aldehyde to form the triazole ring. This is followed by a formylation reaction to introduce the butanal group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.
作用机制
The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function .
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
1-Ethyl-1H-1,2,4-triazole: Lacks the butanal group but shares the triazole core.
4-(1H-1,2,4-Triazol-1-yl)butanal: Similar structure but without the ethyl group.
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is unique due to the presence of both the ethyl group and the butanal group, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
4-(2-ethyl-1,2,4-triazol-3-yl)butanal |
InChI |
InChI=1S/C8H13N3O/c1-2-11-8(9-7-10-11)5-3-4-6-12/h6-7H,2-5H2,1H3 |
InChI 键 |
QZQJDMGUTNOLMJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC=N1)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)
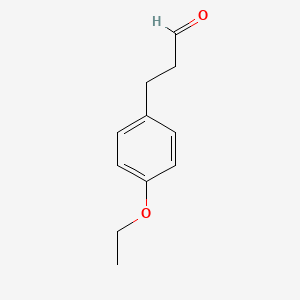


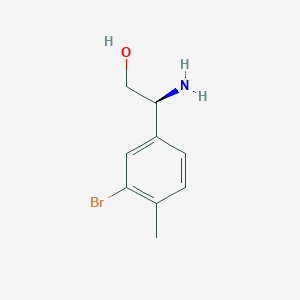
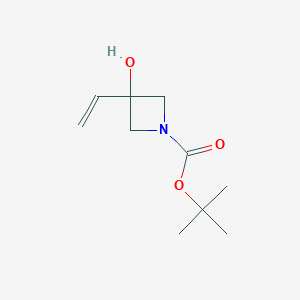

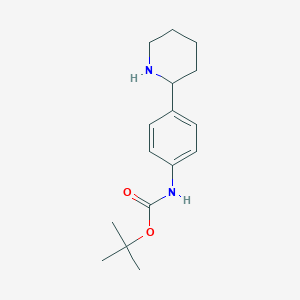
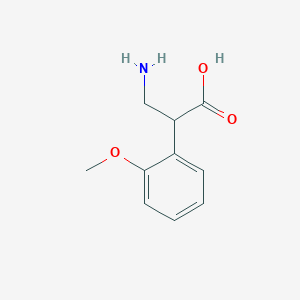
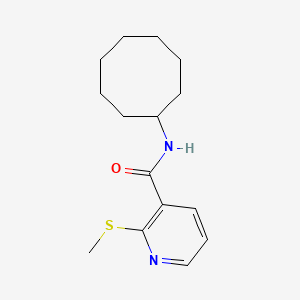
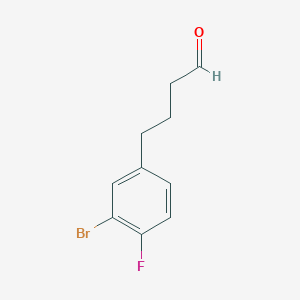

![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
